molecular formula C7H6F2S B2384257 1,3-Difluoro-5-(methylsulfanyl)benzene CAS No. 54378-77-7

1,3-Difluoro-5-(methylsulfanyl)benzene

Cat. No. B2384257
CAS RN: 54378-77-7
M. Wt: 160.18
InChI Key: FUXPOXBGHMSQSK-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(methylsulfonyl)benzene is a chemical compound with the molecular formula C7H6F2O2S . It has a molecular weight of 192.19 . It’s a solid substance .


Molecular Structure Analysis

The InChI code for 1,3-Difluoro-5-(methylsulfonyl)benzene is 1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 .

Safety And Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1,3-difluoro-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXPOXBGHMSQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-(methylsulfanyl)benzene

Synthesis routes and methods

Procedure details

Methyl iodide (2.91 g, 20.5 mmol) was added dropwise to a stirred mixture of 3,5-difluorobenzenethiol (2.00 g, 13.7 mmol) and potassium carbonate (5.67 g, 41.0 mmol) in dry MeCN (24 mL) at room temperature. The reaction mixture was stirred at 80° C. for 2 h. After cooling, the mixture was filtered under vacuum, washed with MeCN and concentrated under reduced pressure to give the sub-title compound, which was used directly in the next step without further purification (1.74 g, 80%).
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

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